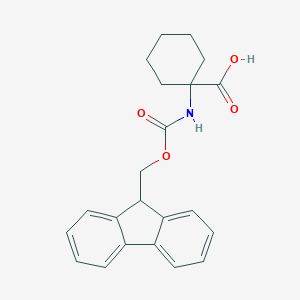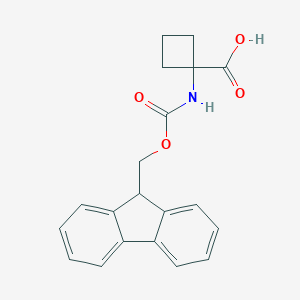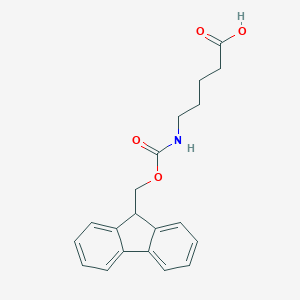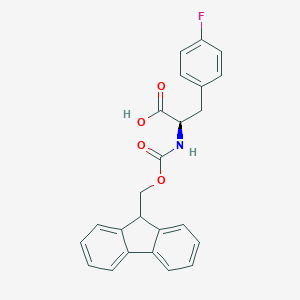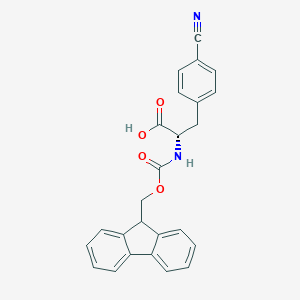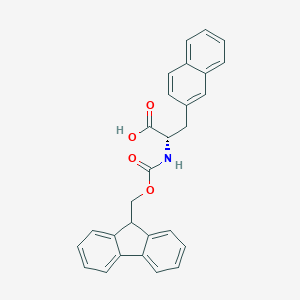
Fmoc-2-Nal-OH
Descripción general
Descripción
Fmoc-2-Nal-OH, also known as (S)-N-Fmoc-3-(2-naphthyl)alanine, is an Fmoc protected form of alanine . Fmoc protected amino acids are quite useful in solid-phase peptide synthesis .
Synthesis Analysis
Fmoc-2-Nal-OH is used in the solid-phase peptide synthesis . The Fmoc group can be easily removed with a piperidine solution without disturbing the acid labile linker between the peptide and the resin .
Molecular Structure Analysis
The molecular formula of Fmoc-2-Nal-OH is C28H23NO4 . It has a molecular weight of 437.49 .
Chemical Reactions Analysis
Fmoc-2-Nal-OH is used in Fmoc solid-phase peptide synthesis . The Fmoc group can be easily removed with a piperidine solution .
Physical And Chemical Properties Analysis
Fmoc-2-Nal-OH is a solid at 20°C . It has a density of 1.3±0.1 g/cm3, a boiling point of 690.7±50.0 °C at 760 mmHg, and a flash point of 371.6±30.1 °C . It has a molar refractivity of 126.2±0.3 cm3, a polar surface area of 76 Å2, and a molar volume of 337.5±3.0 cm3 .
Aplicaciones Científicas De Investigación
“Fmoc-2-Nal-OH” is an organic, aromatic compound used in peptide synthesis . Here are some details about its application:
- Methods of Application or Experimental Procedures : The compound is used in Fmoc solid-phase peptide synthesis . In this method, the peptide chain is assembled step-by-step, one amino acid at a time. The Fmoc group (Fluorenylmethyloxycarbonyl) is a protective group used in organic synthesis, which serves to prevent unwanted reactions from occurring on the amino group during the peptide synthesis.
Additionally, “Fmoc-2-Nal-OH” has been utilized in the synthesis of fluorescent dyes employed in fluorescence microscopy applications . It has also found application in the preparation of peptide-based inhibitors, specifically targeting protein-protein interactions .
-
pH-Controlled Ambidextrous Gelation : An additional fluorenylmethoxycarbonyl (Fmoc) moiety in di-Fmoc-functionalized L-lysine induces pH-controlled ambidextrous gelation . This means that the gelation can occur in both hydrogelation at different pH values and organogelation . This is significant among the gelators and demonstrates the benefit of a second Fmoc moiety in inducing gelation in a low molecular weight gelator (LMWG) .
-
Preparation of Fluorescent Dyes : “Fmoc-2-Nal-OH” has been utilized in the synthesis of fluorescent dyes employed in fluorescence microscopy applications . This allows for the visualization of cellular structures and processes with high specificity and sensitivity .
-
Preparation of Peptide-Based Inhibitors : “Fmoc-2-Nal-OH” has also found application in the preparation of peptide-based inhibitors, specifically targeting protein-protein interactions . This has potential applications in therapeutic interventions, where disrupting specific protein-protein interactions can lead to the modulation of disease pathways .
-
pH-Controlled Ambidextrous Gelation : An additional fluorenylmethoxycarbonyl (Fmoc) moiety in di-Fmoc-functionalized L-lysine induces pH-controlled ambidextrous gelation . This means that the gelation can occur in both hydrogelation at different pH values and organogelation . This is significant among the gelators and demonstrates the benefit of a second Fmoc moiety in inducing gelation in a low molecular weight gelator (LMWG) .
-
Preparation of Fluorescent Dyes : “Fmoc-2-Nal-OH” has been utilized in the synthesis of fluorescent dyes employed in fluorescence microscopy applications . This allows for the visualization of cellular structures and processes with high specificity and sensitivity .
-
Preparation of Peptide-Based Inhibitors : “Fmoc-2-Nal-OH” has also found application in the preparation of peptide-based inhibitors, specifically targeting protein-protein interactions . This has potential applications in therapeutic interventions, where disrupting specific protein-protein interactions can lead to the modulation of disease pathways .
-
Fmoc Solid-Phase Peptide Synthesis : Fmoc protected amino acid is quite useful in the solid phase peptide synthesis . Fmoc can be easily removed with piperidine solution without disturbing the acid labile linker between the peptide and the resin. The Fmoc amino acid is also suitable to be analyzed by HPLC due to its high fluorescent activity .
Safety And Hazards
Fmoc-2-Nal-OH should be handled with care to avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Propiedades
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-naphthalen-2-ylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23NO4/c30-27(31)26(16-18-13-14-19-7-1-2-8-20(19)15-18)29-28(32)33-17-25-23-11-5-3-9-21(23)22-10-4-6-12-24(22)25/h1-15,25-26H,16-17H2,(H,29,32)(H,30,31)/t26-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYUTZJVERLGMQZ-SANMLTNESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-2-Nal-OH | |
CAS RN |
112883-43-9 | |
| Record name | (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(naphthalen-2-yl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




